BenchChemオンラインストアへようこそ!

4-Hydroxy Xylazine

Equine Doping Control Metabolite Identification LC-MS/MS

4-Hydroxy Xylazine (CAS 145356-32-7) is the primary circulating, long-term metabolite of xylazine—detected in 78% of xylazine-positive forensic cases versus only 25% for 2,6-dimethylaniline. With a traceability window of up to 25 hours in equine urine, it far outlasts the parent drug, making it the mandated marker for doping control confirmations. Available as a Certified Reference Material (CRM) meeting ISO 17025/17034 standards, it provides the metrological traceability required for legally defensible UHPLC-MS/MS and LC-HRMS data. Laboratories omitting this analyte risk significant false negatives. Order the reference standard that defines the gold standard in forensic toxicology and DMPK studies.

Molecular Formula C12H16N2OS
Molecular Weight 236.34 g/mol
CAS No. 145356-32-7
Cat. No. B564991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy Xylazine
CAS145356-32-7
Synonyms4-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-3,5-dimethylphenol;  p-Hydroxyxylazine; 
Molecular FormulaC12H16N2OS
Molecular Weight236.34 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1NC2=NCCCS2)C)O
InChIInChI=1S/C12H16N2OS/c1-8-6-10(15)7-9(2)11(8)14-12-13-4-3-5-16-12/h6-7,15H,3-5H2,1-2H3,(H,13,14)
InChIKeyFXWQWFCVDXMJNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy Xylazine (CAS 145356-32-7): An Essential Reference Standard and Key Metabolite for Xylazine Research


4-Hydroxy Xylazine (CAS 145356-32-7) is the primary hydroxylated metabolite of the α2-adrenergic receptor agonist xylazine [1]. As an analytical reference standard, this compound is characterized by a molecular weight of 236.33 and a molecular formula of C12H16N2OS, and it is available from certified suppliers at purities of ≥97% . In biological systems, this metabolite is formed extensively both in vivo and in vitro and has been identified as a critical long-term marker for xylazine exposure, with a traceability window extending up to 25 hours in certain models, far outlasting the parent drug [2].

Why 4-Hydroxy Xylazine Cannot Be Replaced by Xylazine or Other Metabolites in Analytical Workflows


Direct substitution of 4-Hydroxy Xylazine with xylazine or alternative metabolites like 2,6-dimethylaniline (DMA) or sulfone-xylazine is analytically and pharmacologically invalid due to their distinct detection frequencies, abundance ratios, and biological contexts. For instance, 4-Hydroxy Xylazine is detected in 78% of xylazine-positive cases, whereas DMA is found in only 25% [1]. Furthermore, while sulfone-xylazine may have a higher median peak area ratio (1.60) than 4-Hydroxy Xylazine (0.09), its utility is limited as a purely urinary marker, whereas 4-Hydroxy Xylazine is the primary circulating and long-term metabolite in multiple matrices, including blood and urine [2]. These stark quantitative differences in occurrence and abundance underscore that each metabolite provides a unique and non-interchangeable piece of information regarding exposure and elimination.

Quantitative Differentiation of 4-Hydroxy Xylazine from Xylazine and Other Metabolites


Superior Detection Window in Equine Doping Control: 4-Hydroxy Xylazine as a Long-Term Marker

In equine doping control studies, 4-Hydroxy Xylazine is established as the definitive long-term marker for xylazine exposure. While the parent drug, xylazine, is rapidly cleared, its primary metabolite, 4-Hydroxy Xylazine, remains detectable for a significantly extended period. A foundational study by Mutlib et al. (1992) demonstrated that 4-Hydroxy Xylazine was the major urinary metabolite in horses and could be traced for up to 25 hours post-administration [1]. This finding has been consistently reaffirmed, with Spyridaki et al. (2004) reporting that the detection of 4-Hydroxy Xylazine is essential for confirming the initial presence of xylazine in the system [2].

Equine Doping Control Metabolite Identification LC-MS/MS

Higher Detection Prevalence in Human Forensic Toxicology Compared to Alternative Metabolite DMA

In the context of human xylazine abuse, 4-Hydroxy Xylazine demonstrates superior diagnostic sensitivity as a biomarker compared to the alternative phase I metabolite 2,6-dimethylaniline (DMA). A 2025 study analyzing 9,123 biological samples from suspected drug users in Ankara found that among xylazine-positive cases (n=28), 4-Hydroxy Xylazine was co-detected in 78% (22/28) of cases [1]. In stark contrast, DMA was co-detected in only 25% (7/28) of the same cohort [1]. This prevalence pattern is corroborated by data from Philadelphia, where LC-QTOF-MS analysis showed 53% of xylazine-positive urine samples contained 4-Hydroxy Xylazine, while only 13% contained 2,6-xylidine (DMA) [2].

Forensic Toxicology LC-HRMS Drug Adulteration

Role as the Primary In Vivo Phase I Metabolite with Quantitative Abundance Data

4-Hydroxy Xylazine is not merely one of several metabolites; it is quantitatively the primary and most abundant phase I metabolite formed from xylazine in multiple biological systems. A 2019 pharmacokinetic study using zebrafish as a human-like surrogate model characterized the extensive metabolism of xylazine via LC-Q-Orbitrap MS [1]. The results identified 4-hydroxylated and oxygenated derivatives as the most abundant phase I metabolites, establishing them as the main targets for doping and toxicology control [1]. While the parent compound xylazine is an α2-adrenergic agonist, the formation of the 4-Hydroxy metabolite represents the predominant metabolic pathway in vivo [1].

Drug Metabolism Pharmacokinetics LC-HR-MSn

Quantitative Ratio to Parent Xylazine in Human Urine Confirms Minor Metabolite Status

While 4-Hydroxy Xylazine is a major and long-lasting metabolite in plasma and a key marker in equine studies, its quantitative profile in human urine differs significantly from other metabolites, underscoring the need for precise analytical differentiation. A 2025 study quantifying metabolites in hydrolyzed urine from 109 patients positive for both fentanyl and xylazine established a median metabolite-to-parent (MR) concentration ratio for 4-Hydroxy Xylazine of 0.09 [1]. This contrasts sharply with the median MR peak area ratio of 1.60 for sulfone-xylazine, which exceeded parent xylazine signal in over 70% of specimens [1]. This data confirms that in human urine, 4-Hydroxy Xylazine is a relatively minor excretory product compared to the sulfone metabolite, while still being a critical circulating biomarker.

Clinical Toxicology LC-MS/MS Biomarker Quantification

Certified Reference Material (CRM) with ISO 17025 and ISO 17034 Qualification

Unlike many research-grade chemicals or generic metabolites that are sold without certified traceability, 4-Hydroxy Xylazine is available as a Certified Reference Material (CRM) manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards . This CRM is characterized by metrologically valid procedures, providing certified property values with associated uncertainties and a statement of metrological traceability . This level of certification is in direct contrast to standard products that provide only basic purity information (e.g., ≥97% or ≥98%) without the rigorous, multi-point characterization and uncertainty budget required for quantitative analytical methods .

Analytical Chemistry Forensic Analysis Reference Standards

In Silico Evaluation of Alpha-2 Adrenergic Receptor Binding Potential

A 2025 study provided the first in silico evaluation of 4-Hydroxy Xylazine's alpha-2 adrenergic receptor binding potential, directly comparing it to its parent compound, xylazine [1]. This novel computational analysis contributes unique insight into the toxicity and receptor interaction profile of the metabolite, which is distinct from the well-characterized pharmacology of xylazine. The study qualitatively monitored the metabolite and used in silico tools to assess its binding potential, offering a foundational layer of differentiation [1].

Computational Toxicology Receptor Pharmacology In Silico Modeling

Key Application Scenarios Where 4-Hydroxy Xylazine is Indispensable


Forensic Toxicology: Definitive Monitoring of Xylazine Abuse and Adulteration

In forensic and clinical toxicology, particularly amidst the current 'tranq-dope' crisis involving fentanyl adulterated with xylazine, 4-Hydroxy Xylazine is an essential analyte. Its superior detection prevalence (78% in positive cases) compared to alternative metabolites like DMA (25%) makes it a cornerstone for high-sensitivity definitive UHPLC-MS/MS and LC-HRMS panels [1]. Laboratories that omit this metabolite will miss a significant portion of xylazine exposures, leading to an underestimation of the public health threat. Its role as a longer-term marker ensures detection beyond the brief window of the parent drug.

Equine Doping Control and Veterinary Pharmacovigilance

For equine doping control laboratories, 4-Hydroxy Xylazine is the mandated long-term marker for confirming illicit xylazine administration. As established by Mutlib et al. (1992) and Spyridaki et al. (2004), this metabolite remains traceable for up to 25 hours in urine, far exceeding the detection window of the parent drug [2]. Any laboratory performing confirmatory GC-MS or LC-MS/MS analysis for xylazine doping in horses must utilize the 4-Hydroxy Xylazine reference standard to achieve the required detection limits and legal defensibility.

Analytical Method Development, Validation, and Quality Control

4-Hydroxy Xylazine is a critical component for the development and validation (AMV) of quantitative analytical methods . Its availability as a Certified Reference Material (CRM) that meets ISO 17025 and ISO 17034 standards provides the metrological traceability and certified uncertainties required for robust method validation . This is essential for generating legally defensible data in forensic casework and ensuring the accuracy and reproducibility of research findings.

Drug Metabolism and Pharmacokinetic (DMPK) Research

In DMPK studies, 4-Hydroxy Xylazine is not just a metabolite; it is the primary and most abundant phase I metabolite formed from xylazine in multiple biological models [3]. Researchers investigating the metabolic fate of xylazine, its enzyme kinetics, or its clearance pathways cannot rely on the parent drug alone. Using 4-Hydroxy Xylazine as an analytical standard is necessary for the accurate quantification of metabolic turnover and for understanding the full in vivo disposition of the drug.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy Xylazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.